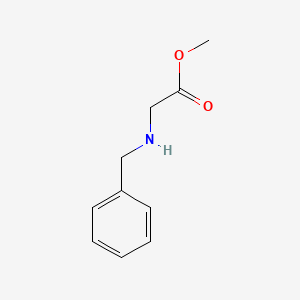

Methyl 2-(benzylamino)acetate

Übersicht

Beschreibung

“Methyl 2-(benzylamino)acetate” is a chemical compound with the molecular formula C10H13NO2 . Its molecular weight is 179.22 g/mol .

Synthesis Analysis

The synthesis of “this compound” involves various catalysts and methods . For instance, one method involves the use of strong acid cation exchange resin, Palladium, Benzyl trialkylammonium, Polyaniline, Sb-Pd-TiO2 . The specific synthesis route and experimental details can be found in the referenced papers .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as Density Functional Theory (DFT/B3LYP/6-311++G (d,p)) computation . This analysis includes the investigation of the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various factors . The specific reaction pathways and outcomes can be found in the referenced papers .

Physical and Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 .

Wissenschaftliche Forschungsanwendungen

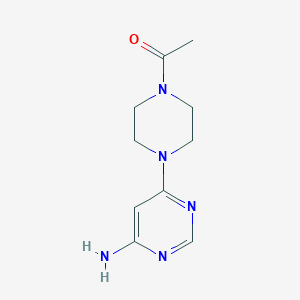

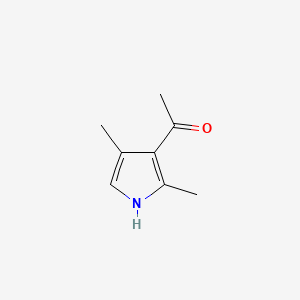

Synthesis of Multifunctional Compounds

Methyl 2-(benzylamino)acetate serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This compound's utility in synthesizing diverse heterocyclic structures highlights its importance in medicinal chemistry and organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Cyclization Studies

This compound is also used in cyclization studies. For instance, it is involved in tandem conjugate additions using lithium N-benzyl-N-(trimethylsilyl)amide as a nitrogen nucleophile, leading to the formation of 5-exo-trig ring products. Such studies are crucial for understanding reaction mechanisms and developing new synthetic pathways in organic chemistry (Uyehara, Shida, & Yamamoto, 1992).

Antibacterial Activity

Research into the antibacterial properties of derivatives of this compound is also noteworthy. A specific study focused on the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. This compound exhibited bactericidal effects against various strains of Gram-positive and Gram-negative bacteria, highlighting its potential in the development of new antibiotics or antibacterial agents (Karai et al., 2018).

Enantioselective Synthesis

This compound plays a role in enantioselective synthesis as well. One study reported the enantioselective synthesis of (R)- and (S)-4-[(methoxycarbonyl)methyl]-2-azetidinones from a benzylamino ester, which was prepared via highly stereoselective 1,4-addition of benzylamine. Such processes are vital in creating chiral compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983).

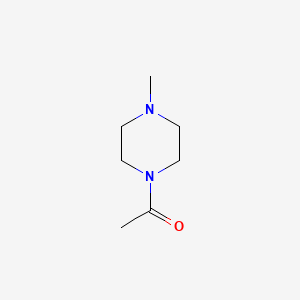

Carbonylative Transformations

A palladium-catalyzed carbonylative transformation of benzyl amines using this compound is another significant application. This process allows the production of methyl 2-arylacetates in good to excellent yields, demonstrating the compound's utility in complex organic syntheses and potential pharmaceutical applications (Li, Wang, & Wu, 2018).

Safety and Hazards

“Methyl 2-(benzylamino)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Wirkmechanismus

Mode of Action

It’s known that similar compounds often work through a process of nucleophilic substitution, where the compound interacts with its target, leading to a change in the target’s structure or function .

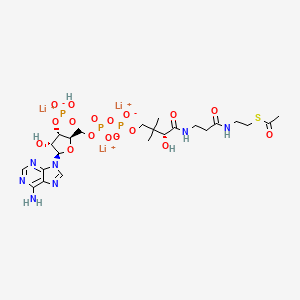

Biochemical Pathways

Similar compounds are known to be involved in various biochemical pathways, such as the acetyl coa pathway and the biosynthesis of fatty acids .

Pharmacokinetics

It’s known that similar compounds often have high gastrointestinal absorption and can permeate the blood-brain barrier . The compound’s lipophilicity, which can impact its bioavailability, is also an important factor .

Result of Action

Similar compounds often result in changes to the structure or function of their target proteins or enzymes, which can lead to various downstream effects .

Action Environment

The action, efficacy, and stability of Methyl 2-(benzylamino)acetate can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body .

Eigenschaften

IUPAC Name |

methyl 2-(benzylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVZBDVSNLPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329665 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-35-5 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

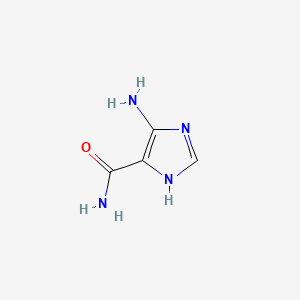

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)